N6-Furfuryl-2-aminoadenosine: A Technical Guide to its Discovery, Synthesis, and Biological Activity
N6-Furfuryl-2-aminoadenosine: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Furfuryl-2-aminoadenosine, also known as Kinetin (B1673648) Riboside, is a synthetic purine (B94841) nucleoside analog that has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology. This document provides an in-depth technical overview of its discovery, synthesis, and biological activity, with a focus on its mechanism of action as an antitumor agent.
The discovery of N6-Furfuryl-2-aminoadenosine is intrinsically linked to the discovery of kinetin (N6-furfuryladenine) in 1955 by Miller and his colleagues from autoclaved herring sperm DNA. Kinetin, a potent cytokinin, was later found to have a riboside derivative, N6-Furfuryl-2-aminoadenosine, which was identified in natural sources such as coconut water. While kinetin itself has been studied for its anti-aging properties, its riboside has demonstrated significant potential as a pro-apoptotic agent in cancer cells.
Synthesis of N6-Furfuryl-2-aminoadenosine
The chemical synthesis of N6-Furfuryl-2-aminoadenosine is most commonly achieved through the reaction of a 2-amino-6-halopurine riboside with furfurylamine (B118560). The most prevalent starting material for this synthesis is 2-amino-6-chloropurine-9-riboside.
Synthesis of the Precursor: 2-Amino-6-chloropurine (B14584)
Several methods have been reported for the synthesis of the key intermediate, 2-amino-6-chloropurine. A common and efficient one-step method involves the chlorination of guanine (B1146940) using phosphorus oxychloride in the presence of a phase transfer catalyst, such as a tetraalkylammonium chloride, in a solvent like acetonitrile[1]. Alternative routes start from 2,4,5-triamino-6-hydroxypyrimidine, which is chlorinated and then cyclized to form the purine ring system. Other reported methods include the use of Vilsmeier reagent or starting from 2,9-diacetylguanine[2][3].
Final Synthesis Step: N6-Furfuryl-2-aminoadenosine
The final step in the synthesis of N6-Furfuryl-2-aminoadenosine involves the nucleophilic substitution of the chlorine atom at the C6 position of 2-amino-6-chloropurine riboside with furfurylamine.
Experimental Protocols
Synthesis of 2-Amino-6-chloropurine from Guanine
Materials:
-
Guanine
-
Phosphorus oxychloride (POCl3)
-
Tetraethylamine chloride
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
Procedure:
-
To a suspension of guanine in anhydrous acetonitrile, add tetraethylamine chloride.
-
Slowly add phosphorus oxychloride to the mixture at a controlled temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude 2-amino-6-chloropurine by recrystallization or column chromatography.
Synthesis of N6-Furfuryl-2-aminoadenosine from 2-Amino-6-chloropurine riboside
Materials:
-
2-Amino-6-chloropurine riboside
-
Furfurylamine
-
Ethanol (anhydrous)
Procedure:
-
Dissolve 2-amino-6-chloropurine riboside in anhydrous ethanol.
-
Add furfurylamine and triethylamine to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford pure N6-Furfuryl-2-aminoadenosine.
-
Characterize the final product by NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.
Biological Activity and Mechanism of Action
N6-Furfuryl-2-aminoadenosine has demonstrated potent antitumor activity against a range of cancer cell lines, including those of leukemia, melanoma, and pancreatic cancer. Its primary mechanism of action is the induction of apoptosis, or programmed cell death, in cancer cells.
Pro-apoptotic Effects
The pro-apoptotic activity of N6-Furfuryl-2-aminoadenosine is mediated through the intrinsic mitochondrial pathway. This involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. Specifically, treatment with N6-Furfuryl-2-aminoadenosine leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-3 and caspase-9, which are the executioners of apoptosis, ultimately leading to cell death[3][4].
Quantitative Biological Data
| Compound | Cell Line | IC50 (µM) |
| N6-Furfuryl-2-aminoadenosine | Leukemia (e.g., Jurkat) | Data not available |
| Melanoma (e.g., A375) | Data not available | |
| Pancreatic Cancer (e.g., PANC-1) | Data not available |
Signaling Pathway Diagrams
Activation of PINK1 Kinase
In addition to its role in apoptosis, N6-Furfuryl-2-aminoadenosine has been identified as an activator of PTEN-induced putative kinase 1 (PINK1)[5][6][7]. PINK1 is a mitochondrial serine/threonine kinase that plays a crucial role in mitochondrial quality control through a process called mitophagy. Loss-of-function mutations in PINK1 are associated with early-onset Parkinson's disease. N6-Furfuryl-2-aminoadenosine activates PINK1 independent of mitochondrial depolarization[5][7]. Activated PINK1 then phosphorylates ubiquitin and the E3 ubiquitin ligase Parkin, initiating the clearance of damaged mitochondria. This dual activity of inducing apoptosis in cancer cells and promoting mitochondrial health suggests a complex and potentially beneficial pharmacological profile for N6-Furfuryl-2-aminoadenosine.
Conclusion
N6-Furfuryl-2-aminoadenosine is a promising synthetic nucleoside analog with significant antitumor properties. Its synthesis is achievable through established chemical routes, and its mechanism of action involves the induction of apoptosis via the intrinsic mitochondrial pathway and the activation of the mitochondrial quality control kinase PINK1. Further research is warranted to fully elucidate its therapeutic potential, including the determination of its efficacy in various cancer models and the exploration of its role in neuroprotective pathways. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working on the advancement of novel anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 3. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PINK1-Dependent Mitophagy Inhibits Elevated Ubiquitin Phosphorylation Caused by Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parkinson’s Disease: Are PINK1 Activators Inching Closer to the Clinic? - PMC [pmc.ncbi.nlm.nih.gov]
